1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide
Overview
Description
1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide is a synthetic organic compound that features both an indole and a piperidine moiety. Indole derivatives are known for their wide range of biological activities, while piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals. This compound combines these two important structures, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Acylation: The indole derivative is then acylated using an appropriate acyl chloride to introduce the acetyl group.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Coupling: The final step involves coupling the indole-acetyl derivative with piperidine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to the presence of both indole and piperidine moieties, which are known for their therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide is not fully understood, but it is believed to interact with various molecular targets due to its structural features:
Indole Moiety: Known to bind to multiple receptors and enzymes, potentially affecting signaling pathways and cellular processes.
Piperidine Moiety: Often involved in interactions with neurotransmitter receptors, which could influence neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxylate
- 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxylic acid
Uniqueness
1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide is unique due to the specific combination of indole and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-16(21)13-6-8-18(9-7-13)15(20)11-19-10-5-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKWHVJVJIJNTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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